3-Cyanophenyl isothiocyanate
Overview
Description
3-Cyanophenyl isothiocyanate, also known as 3-isothiocyanatobenzonitrile, is an organic building block containing an isocyanate group . It has the molecular formula C8H4N2S .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
Molecular Structure Analysis
The molecular structure of 3-Cyanophenyl isothiocyanate is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
3-Cyanophenyl isothiocyanate may be used in the synthesis of ((3-cyanophenyl)amino) ((2-phenylethyl)amino)methane- 1-thione and N - ((3-cyanophenyl)carbamothioyl)benzimidamide .
Physical And Chemical Properties Analysis
The density of 3-Cyanophenyl isothiocyanate is 1.1±0.1 g/cm3 . Its boiling point is 303.1±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.3±3.0 kJ/mol . The flash point is 137.1±23.2 °C . The index of refraction is 1.604 .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Heterocycles : The reaction of 2-cyanophenyl isothiocyanate with Mn(III) acetate leads to the formation of new polycondensed heterocycles. This synthesis is crucial for developing novel compounds with potential applications in various fields including material science and pharmaceuticals (Calestani et al., 2001).
Biological and Medical Research
- Apoptosis and Cancer Research : Isothiocyanates like phenethyl isothiocyanate demonstrate apoptosis induction in cancer cells. This implies that 3-Cyanophenyl isothiocyanate could have similar potential in cancer research for understanding and inducing apoptosis in tumor cells (Yu et al., 1998).
- Anti-Tumor Activity : Studies on isothiocyanates have shown that they can inhibit tumor growth, suggesting potential therapeutic applications for 3-Cyanophenyl isothiocyanate in treating cancers like multiple myeloma (Jakubikova et al., 2011).
- Synthesis of Anti-Cancer Compounds : The reaction of aminophenyl triazinones with aryl isothiocyanates, including compounds like 3-Cyanophenyl isothiocyanate, has produced compounds with pronounced anti-cancer activity (Voskoboynik et al., 2018).
Chemical Analysis and Imaging
- Mitochondrion Imaging : A study involving an isothiocyanate-functionalized compound demonstrates its use in highly specific and photostable mitochondrion imaging, suggesting potential applications for 3-Cyanophenyl isothiocyanate in biological imaging and diagnostics (Zhang et al., 2015).
Chemopreventive Functions
- Inhibition of Carcinogenesis : Isothiocyanates are known to inhibit carcinogenesis in laboratory animals, indicating that 3-Cyanophenyl isothiocyanate might have similar properties. This could be particularly significant in lung and esophageal cancer prevention (Hecht, 2000).
Chemotherapy Enhancement
- Enhancing Anti-Myeloma Activity : Isothiocyanates have shown to enhance the activity of conventional and novel therapies in multiple myeloma, suggesting that 3-Cyanophenyl isothiocyanate could be used in combination therapies to improve treatment outcomes in cancer (Jakubikova et al., 2011).
Pharmacology
- Antimicrobial Applications : Compounds bearing the sulfonamide moiety, including derivatives of isothiocyanates, have been synthesized and evaluated for their antimicrobial properties, suggesting potential uses for 3-Cyanophenyl isothiocyanate in this area (Darwish et al., 2014).
Analytical Chemistry
- Quantitation of Organic Isothiocyanates : A method for quantitating organic isothiocyanates, including potentially 3-Cyanophenyl isothiocyanate, has been described, useful in analytical chemistry for sensitive measurement of these compounds (Zhang et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-isothiocyanatobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCYPHCFQAFVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185179 | |
Record name | Benzonitrile, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenyl isothiocyanate | |
CAS RN |
3125-78-8 | |
Record name | 3-Isothiocyanatobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3125-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyanophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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